
2-(4-ブロモ-3-オキソブチル)イソインドリン-1,3-ジオン
概要
説明
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬合成
これらの化合物は、製薬合成における潜在的な用途のために注目を集めています . これらの化合物は、さまざまな用途を持つ新規薬物の合成における重要な中間体であることが判明しました .
除草剤
N-イソインドリン-1,3-ジオンヘテロ環は、除草剤の開発に使用されてきました . これらのユニークな化学的性質により、不要な植物の成長を効果的に制御できます。
着色剤と染料
これらの化合物は、着色剤と染料の製造に使用されてきました . これらの化合物は、さまざまな色を生成できるため、この業界で貴重です。
ポリマー添加剤
N-イソインドリン-1,3-ジオンヘテロ環は、ポリマー合成の添加剤として使用されてきました . これらの化合物は、ポリマーの特性を強化し、特定の用途に適したものにすることができます。
有機合成
これらの化合物は、さまざまな有機合成プロセスに使用されてきました . これらの化合物の反応性と多様な化学的性質により、幅広い有機化合物を生成する際に役立ちます。
フォトクロミック材料
N-イソインドリン-1,3-ジオンヘテロ環は、フォトクロミック材料の開発に使用されてきました . これらの材料は光に反応して色が変化するため、アイウェアからセキュリティインクまで、さまざまな用途で役立ちます。
ドーパミン受容体モジュレーション
イソインドリンおよびイソインドリン-1,3-ジオンは、ドーパミン受容体D3のモジュレーションに可能性を示しており、抗精神病薬としての潜在的な用途が示唆されています .
アルツハイマー病の治療
これらの化合物によるβ-アミロイドタンパク質凝集の阻害は、アルツハイマー病の治療における潜在的な能力を示唆しています .
生化学分析
Biochemical Properties
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity to certain proteins. Additionally, the isoindoline-1,3-dione moiety can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. These interactions can modulate the function of enzymes and proteins, making 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione a valuable tool in biochemical research .
Cellular Effects
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. The impact of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione on cellular function highlights its potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert conditions to prevent degradation. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to changes in its activity. Long-term studies have shown that 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can have sustained effects on cellular function, making it a valuable tool for prolonged experiments .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Studies have identified threshold doses at which the compound’s effects become pronounced. Understanding the dosage effects is essential for determining the safe and effective use of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in research .
Metabolic Pathways
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic fluxes and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms is essential for predicting the compound’s distribution and its effects on different tissues .
特性
IUPAC Name |
2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396036 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-00-4 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
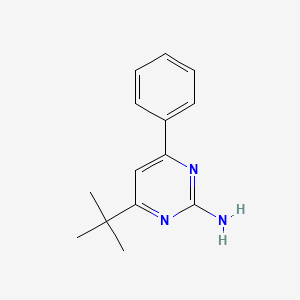

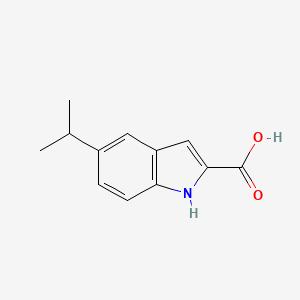

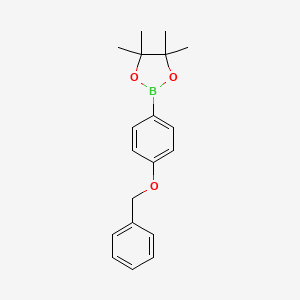

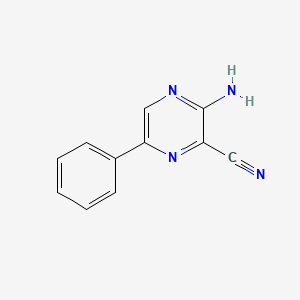
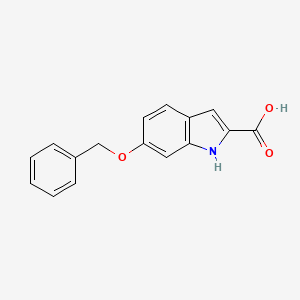
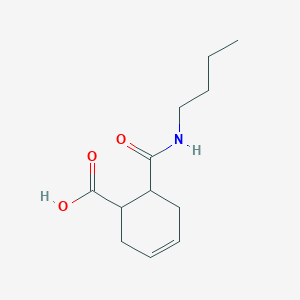
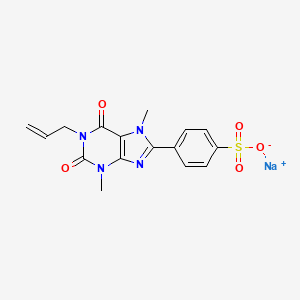

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

